![molecular formula C13H25NO5 B2511779 Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate CAS No. 2305255-01-8](/img/structure/B2511779.png)
Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate” is a chemical compound with the CAS Number: 2305255-01-8 . It has a molecular weight of 275.35 . The compound is typically stored at 4°C and has a physical form of powder .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as tert-butyl carbamate have been used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl ((1-(hydroxymethyl)-3,3-dimethoxycyclobutyl)methyl)carbamate . The InChI code for this compound is 1S/C13H25NO5/c1-11(2,3)19-10(16)14-8-12(9-15)6-13(7-12,17-4)18-5/h15H,6-9H2,1-5H3,(H,14,16) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.35 . It is a powder that is stored at 4°C .
Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues
The compound is an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure is key to understanding the substitution of the cyclopentane ring in these intermediates (Ober et al., 2004).
Synthesis of Insecticide Analogues
This compound has been used to create spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid. The process involves a cocyclization step, demonstrating its utility in synthesizing complex organic compounds (Brackmann et al., 2005).
Intermediate in Synthesis of Biologically Active Compounds
It serves as an intermediate in the synthesis of various biologically active compounds, including omisertinib (AZD9291), highlighting its role in pharmaceutical development (Zhao et al., 2017).
Asymmetric Synthesis of Pyrrolo[2,1-a]isoquinolines
The compound is utilized in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, which is instrumental in the asymmetric synthesis of complex organic structures (Garcia et al., 2006).
Directed Hydrogenation in Organic Chemistry
Its derivatives are used in N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology, yielding single diastereomers of cyclopentanecarboxylic acid methyl esters. This highlights its role in precise chemical transformations (Smith et al., 2001).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-11(2,3)19-10(16)14-8-12(9-15)6-13(7-12,17-4)18-5/h15H,6-9H2,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPQKVDFEZMIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)(OC)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)

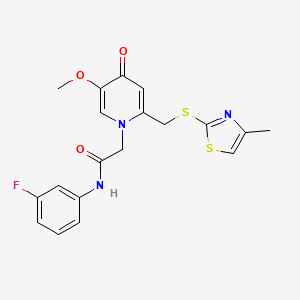
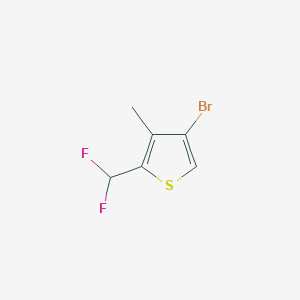
![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)
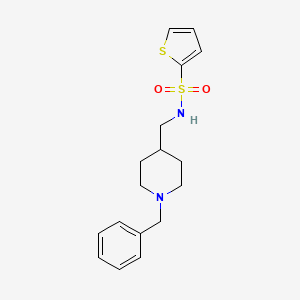
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2511710.png)
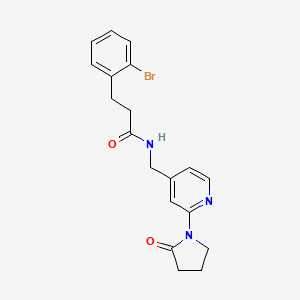
![N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide](/img/structure/B2511713.png)
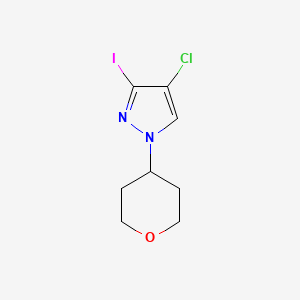
![N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2511715.png)


